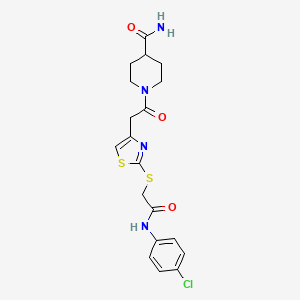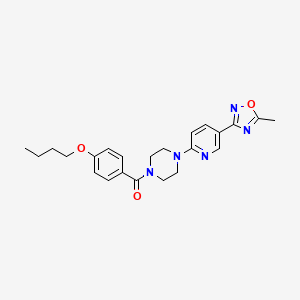![molecular formula C10H11NOS B2724090 3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one CAS No. 1857256-49-5](/img/structure/B2724090.png)
3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one” is a complex organic compound that contains a thiophene ring. Thiophene is a five-membered heterocyclic compound with one sulfur atom . This compound has been synthesized and evaluated for its antifungal activity .
Synthesis Analysis
The synthesis of thiophene derivatives involves various reactions including nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring . The synthesis of “this compound” would likely involve similar reactions.Molecular Structure Analysis
The molecular structure of “this compound” was confirmed by various methods such as FT-IR, 1H NMR, 13C NMR, 1H-1H NOESY, EI-MS, and elemental analysis .Chemical Reactions Analysis
Thiophene derivatives, including “this compound”, can undergo various chemical reactions. These include electrophilic substitution reactions due to the π-excessive nature of the thiophene ring .Wissenschaftliche Forschungsanwendungen
Lipophilicity Reduction in Drug Design
A study by Degorce et al. (2019) revealed that azaspiro[3.3]heptanes could lower the lipophilicity of molecules by introducing a spirocyclic center, which is counterintuitive since it involves adding a carbon atom. This property makes them potentially useful in medicinal chemistry, particularly as replacements for morpholines, piperidines, and piperazines, although their suitability as bioisosteres might be limited due to significant geometric changes (Degorce, Bodnarchuk, & Scott, 2019).
Antibacterial Applications
Novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines have shown potent antibacterial activity against respiratory pathogens, including gram-positive and gram-negative bacteria, as well as multidrug-resistant strains. This suggests their potential in treating respiratory tract infections (Odagiri et al., 2013).
Antiviral Research
A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives demonstrated inhibitory activity against human coronavirus, indicating the scaffold's relevance for antiviral drug development. Specifically, certain compounds were effective against coronavirus 229E replication, highlighting the potential of azaspirocycles in antiviral therapy (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).
Drug Discovery and Design
Azaspirocycles have been emphasized for their significance in drug discovery due to their versatile scaffolds suitable for generating functionalized pyrrolidines, piperidines, and azepines. These compounds are valuable for chemistry-driven drug discovery, offering rapid access to diverse molecular structures through multicomponent condensation and subsequent transformations (Wipf, Stephenson, & Walczak, 2004).
Synthesis of Novel Amino Acids
Research has also explored the synthesis of novel amino acids derived from 2-azaspiro[3.3]heptane, adding to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design. These findings contribute to the expanding toolkit of amino acids available for research and therapeutic applications (Radchenko, Grygorenko, & Komarov, 2010).
Wirkmechanismus
While the exact mechanism of action for “3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one” is not specified, thiophene derivatives have been found to exhibit various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Eigenschaften
IUPAC Name |
1-thiophen-2-yl-2-azaspiro[3.3]heptan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c12-9-10(4-2-5-10)8(11-9)7-3-1-6-13-7/h1,3,6,8H,2,4-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBLWWNISWCQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(NC2=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2724008.png)
![9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2724010.png)


![ethyl 5-[[(4-chlorobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2724014.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2724017.png)
![2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2724020.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)furan-3-carboxamide](/img/structure/B2724021.png)
![N-[4-(acetylamino)phenyl]-2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2724022.png)



![2-bromo-N-[cyano(2-methoxyphenyl)methyl]furan-3-carboxamide](/img/structure/B2724029.png)
![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethan-1-one](/img/structure/B2724030.png)